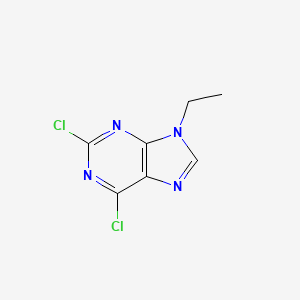

2,6-dichloro-9-ethyl-9H-purine

Description

BenchChem offers high-quality 2,6-dichloro-9-ethyl-9H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dichloro-9-ethyl-9H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-9-ethylpurine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRESUDAFHFFHLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=C(N=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 2,6-Dichloro-9-ethyl-9H-purine

Executive Summary & Strategic Analysis

Target Molecule: 2,6-dichloro-9-ethyl-9H-purine CAS Registry Number: 16075-52-8 Molecular Formula: C7H6Cl2N4 Primary Application: Critical intermediate for adenosine receptor antagonists (A2A/A3) and CDK inhibitors.

The synthesis of 2,6-dichloro-9-ethyl-9H-purine is a classic exercise in regioselective alkylation . The purine ring system possesses two nucleophilic nitrogen atoms available for alkylation: N7 and N9. While the N9-isomer is the thermodynamically preferred and biologically relevant scaffold, the N7-isomer is a persistent kinetic impurity.

Core Technical Challenge: Maximizing the N9/N7 ratio.

-

N9-Alkylation (Desired): Thermodynamically stable.

-

N7-Alkylation (Impurity): Kinetically accessible, often forming in 10–20% ratios under unoptimized conditions.

This guide details the Direct Alkylation Route using Phase Transfer Catalysis (PTC) or mild base conditions, which offers the highest scalability and reproducibility compared to Mitsunobu or de novo ring construction.

Retrosynthetic Analysis & Pathway Selection

The most efficient disconnection is at the N9—Ethyl bond. The precursor, 2,6-dichloropurine, is commercially available or easily synthesized from xanthine via chlorination with POCl₃.[1]

Reaction Scheme (DOT Visualization)

Figure 1: Reaction pathway showing the competition between N9 (thermodynamic) and N7 (kinetic) alkylation.

Detailed Experimental Protocol

Phase 1: Materials & Preparation[2]

-

Substrate: 2,6-Dichloropurine (1.0 eq)

-

Alkylating Agent: Iodoethane (Ethyl Iodide) (1.2 eq). Note: EtI is preferred over EtBr due to the better leaving group ability of iodide, allowing milder temperatures.

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq).

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Phase 2: Step-by-Step Synthesis Workflow

Step 1: Solubilization and Deprotonation Dissolve 2,6-dichloropurine in anhydrous DMF (approx. 5–10 mL per gram of substrate) under an inert atmosphere (Nitrogen or Argon). Add anhydrous K₂CO₃.

-

Expert Insight: Stir this suspension for 30 minutes at room temperature before adding the alkyl halide. This ensures the formation of the purine anion and minimizes the concentration of unreacted neutral purine, which can complicate kinetics.

Step 2: Controlled Alkylation Cool the mixture to 0°C. Add Iodoethane dropwise via a syringe pump or addition funnel.

-

Causality: Lower temperatures initially favor the SN2 mechanism but control the exotherm. Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 1:1). The N9 product usually runs slightly higher or lower than N7 depending on the stationary phase, but they are separable.

Step 3: Workup (Aqueous Quench) Pour the reaction mixture into ice-cold water (5x reaction volume). The product often precipitates as a white/off-white solid.

-

If Solid Forms: Filter, wash with water, and dry.

-

If Oiling Occurs: Extract with Ethyl Acetate (3x). Wash organics with brine (critical to remove DMF), dry over Na₂SO₄, and concentrate.[2]

Step 4: Purification (Isomer Separation) If the N7 isomer is present (>5%), recrystallization from Ethanol/Water is often sufficient. For higher purity (>99%), use flash column chromatography (Silica gel, Gradient: 10% -> 40% EtOAc in Hexanes).

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must distinguish the N9 product from the N7 impurity.

Data Comparison Table

| Feature | N9-Isomer (Target) | N7-Isomer (Impurity) |

| ¹H NMR (C8-H) | δ 8.5 – 8.7 ppm | δ 8.8 – 9.0 ppm (Deshielded) |

| ¹³C NMR (C5) | ~130–132 ppm | ~120–123 ppm |

| UV λmax | ~272 nm | ~280 nm |

| Polarity (TLC) | Generally Less Polar | Generally More Polar |

Critical Validation Step: The most reliable method to confirm regiochemistry is ¹³C NMR . The C5 carbon (the bridgehead carbon closer to N7) shifts significantly upfield in the N7-isomer (shielded) compared to the N9-isomer.[3][4]

-

Reference: J. Org. Chem. 2021, 86, 19, 13265–13275.[3]

Troubleshooting & Optimization

Issue: High N7/N9 Ratio

If you observe >15% N7 isomer:

-

Solvent Switch: Switch from DMF to DMSO . DMSO promotes thermodynamic equilibration, allowing the unstable N7 isomer to rearrange to the stable N9 isomer over time.

-

Base Strength: Avoid NaH unless necessary. Strong bases can lead to faster kinetic reaction but less thermodynamic control. Stick to Carbonates (K₂CO₃ or Cs₂CO₃).

Issue: Incomplete Conversion

-

Moisture: Alkyl halides (EtI) can hydrolyze. Ensure reagents are fresh.

-

Catalysis: Add a catalytic amount of 18-crown-6 (if using K₂CO₃) to solubilize the carbonate anion and accelerate the SN2 reaction.

Safety & Handling

-

2,6-Dichloropurine: Potent skin sensitizer. Handle in a fume hood.

-

Ethyl Iodide: Alkylating agent (potential carcinogen). Neutralize glassware with dilute NaOH before washing.

-

Waste: All aqueous layers from the workup contain halogenated organics and must be disposed of in the appropriate halogenated waste stream.

References

-

Regioselectivity in Purine Alkylation (C5 Shift Validation) Tranová, L., & Stýskala, J. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine. Journal of Organic Chemistry. [Link][3][5]

-

Differentiation of N7/N9 Isomers via NMR Krys, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. [Link]

-

General Synthesis of 2,6-Dichloropurine Process for preparing 2,6-dichloropurine (Patent US6455696B2). Google Patents. [2][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

Physicochemical Properties of 2,6-Dichloro-9-ethyl-9H-purine

The following technical guide details the physicochemical properties, synthesis, and reactivity of 2,6-dichloro-9-ethyl-9H-purine , a critical intermediate in the development of adenosine receptor antagonists and kinase inhibitors.

Technical Guide & Characterization Profile

Executive Summary

2,6-Dichloro-9-ethyl-9H-purine (CAS 190655-14-2 ) serves as a high-value electrophilic scaffold in medicinal chemistry.[1] Distinguished by its "switchable" reactivity, the compound allows for sequential nucleophilic aromatic substitutions (

Chemical Identity & Structural Analysis

The compound consists of a purine core substituted with chlorine atoms at the 2 and 6 positions and an ethyl group at the N9 nitrogen. The N9-ethylation locks the tautomeric equilibrium, rendering the C6-chlorine highly susceptible to nucleophilic attack due to the electron-deficient nature of the pyrimidine ring.[1]

| Property | Data |

| IUPAC Name | 2,6-dichloro-9-ethyl-9H-purine |

| CAS Number | 190655-14-2 |

| Molecular Formula | |

| Molecular Weight | 217.05 g/mol |

| SMILES | CCN1C=NC2=C1N=C(N=C2Cl)Cl |

| Structural Features | Electron-deficient |

Structural Visualization

The following diagram illustrates the core structure and the standard numbering scheme used in spectral assignment.

Figure 1: Structural connectivity and reactivity map of 2,6-dichloro-9-ethyl-9H-purine.

Physicochemical Profile

The physicochemical properties of the 9-ethyl derivative differ significantly from the parent 2,6-dichloropurine due to the loss of the N-H hydrogen bond donor, resulting in lower melting points and increased solubility in lipophilic solvents.

| Parameter | Value / Description | Causality / Insight |

| Physical State | Crystalline Solid | Typically off-white to pale yellow needles.[1] |

| Melting Point | 150–155 °C (Approx.)[1][2] | Lower than parent 2,6-dichloropurine (184–186 °C) due to disruption of intermolecular H-bonding.[1] Note: Isopropyl analog melts at 150-151 °C.[1] |

| Solubility (Water) | Insoluble | Hydrophobic ethyl group and aromatic core limit aqueous solubility. |

| Solubility (Organic) | Soluble | High solubility in DMSO, DMF, DCM, and Ethyl Acetate. Moderate in Ethanol.[1] |

| LogP (Predicted) | ~1.9 – 2.2 | Indicates good membrane permeability; suitable for drug discovery scaffolds.[1] |

| UV | ~272–275 nm | Characteristic |

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1] The ethyl group provides a distinct aliphatic signature that confirms N9-alkylation over N7-alkylation (N7 isomers typically display downfield shifts for the

Predicted H NMR Data (DMSO- , 400 MHz)

- 8.60 ppm (s, 1H): H-8 proton. This singlet is diagnostic for the purine core.

-

4.25 ppm (q,

-

1.45 ppm (t,

Mass Spectrometry (ESI-MS)[1]

-

m/z: 217.0 (

), 219.0 ( -

Pattern: Distinct 9:6:1 isotopic ratio characteristic of a molecule containing two chlorine atoms (

vs

Synthesis & Experimental Protocol

The synthesis involves the regioselective alkylation of commercially available 2,6-dichloropurine.[1]

Reaction Scheme

2,6-Dichloropurine + Ethyl Iodide + Base

Detailed Methodology

This protocol ensures N9 selectivity over the N7 isomer, which is a common impurity.

-

Reagents:

-

Procedure:

-

Dissolve 2,6-dichloropurine in anhydrous DMF under an inert atmosphere (

). -

Add

and stir at room temperature for 30 minutes to generate the purine anion. -

Add Ethyl Iodide dropwise to prevent over-alkylation.[1]

-

Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1); product (

) is less polar than the starting material.

-

-

Workup:

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).

-

Figure 2: Synthetic workflow for the preparation of 2,6-dichloro-9-ethyl-9H-purine.

Reactivity & Applications

The utility of 2,6-dichloro-9-ethyl-9H-purine lies in its predictable reactivity pattern.[1]

-

C6-Substitution (Primary): The chlorine at C6 is highly activated.[1] Reaction with amines (primary/secondary) or alkoxides occurs readily at room temperature or mild heating (

).[1] -

C2-Substitution (Secondary): The chlorine at C2 is deactivated after the C6 substitution.[1] Displacement requires harsher conditions (higher temperature, stronger nucleophiles, or Pd-catalyzed cross-coupling).

Application Example:

Synthesis of Adenosine

-

Displacement of C6-Cl with an amine (e.g., furfurylamine).[1]

-

Displacement of C2-Cl with an aryl amine or phenol derivative.[1]

Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[1][5] Harmful if swallowed.[1][5]

-

Sensitization: Potential skin sensitizer; handle with gloves.[1]

-

Storage: Store at 2–8 °C under inert gas. Moisture sensitive (hydrolysis of C-Cl bonds can occur over prolonged exposure to humidity).[1]

References

-

Chemical Identity: Guidechem. 2,6-Dichloro-9-ethyl-9H-purine (CAS 190655-14-2).[1][6] Link

-

Analogous Properties (Isopropyl): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 11218490, 2,6-dichloro-9-(propan-2-yl)-9H-purine. Link[5]

- Synthesis & Application: Spinaci, A., et al. (2023). Design and Synthesis of Adenosine Receptor Antagonists. European Journal of Medicinal Chemistry.

-

Parent Compound Data: Sigma-Aldrich. 2,6-Dichloropurine Product Specification. Link

Sources

- 1. 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | C10H10Cl2N4O | CID 270265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. 2,6-dichloro-9-(propan-2-yl)-9H-purine | C8H8Cl2N4 | CID 11218490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

Spectral data (NMR, IR, Mass Spec) of 2,6-dichloro-9-ethyl-9H-purine

Topic: Spectral Characterization & Regiochemical Analysis of 2,6-Dichloro-9-ethyl-9H-purine Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Author Persona: Senior Application Scientist

Executive Summary

This technical guide details the structural characterization of 2,6-dichloro-9-ethyl-9H-purine (CAS: 16075-42-6), a critical intermediate in the synthesis of nucleoside analogs for antiviral and anticancer pharmacophores.

The primary challenge in working with this scaffold is the regiochemical ambiguity during synthesis. Alkylation of 2,6-dichloropurine typically yields a mixture of the desired

Synthesis Context & Regioselectivity[1][2][3][4]

To understand the spectral data, one must understand the sample's origin. The ethylation of 2,6-dichloropurine (using

-

Target (

): Sterically less hindered, thermodynamically stable. -

Impurity (

): Often co-elutes in standard flash chromatography if gradients are not optimized.

The following workflow illustrates the critical separation logic required before spectral validation.

Figure 1: Synthetic pathway highlighting the divergence of N9 and N7 regioisomers, necessitating rigorous spectral differentiation.

Mass Spectrometry: The Chlorine Signature

Before NMR analysis, Mass Spectrometry (MS) provides the quickest confirmation of the "dichloro" motif. The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a primary quality gate.

Theoretical Isotope Distribution

Chlorine exists as

Diagnostic MS Data (ESI+)[1]

| Ion Type | m/z Value | Relative Abundance | Structural Assignment |

| 217.0 | 100% | Monoisotopic peak ( | |

| 219.0 | ~65% | Isotope peak ( | |

| 221.0 | ~10% | Isotope peak ( | |

| Fragment | ~189.0 | Variable | Loss of Ethyl group ( |

Scientist's Note: If your MS spectrum shows a 3:1 ratio (single Cl) or lacks the M+4 peak, your starting material has hydrolyzed (loss of Cl to OH) or the reaction failed. Do not proceed to NMR until the 9:6:1 pattern is confirmed.

Nuclear Magnetic Resonance (NMR) Analysis[4][5][6]

This is the definitive method for structural validation. The data below assumes DMSO-

H NMR: Diagnostic Signals

| Proton ( | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-8 | 8.65 - 8.75 | Singlet (s) | 1H | - | Critical: Deshielded aromatic proton on the imidazole ring. |

| N- | 4.20 - 4.30 | Quartet (q) | 2H | 7.2 | Methylene protons adjacent to the aromatic N9 nitrogen. |

| 1.40 - 1.50 | Triplet (t) | 3H | 7.2 | Terminal methyl group. |

C NMR: Carbon Framework

| Carbon ( | Shift ( | Assignment | Analysis |

| C-2 | ~151.0 | Aromatic C-Cl | Deshielded by electronegative Cl and N. |

| C-6 | ~150.0 | Aromatic C-Cl | Similar environment to C-2. |

| C-4 | ~153.5 | Bridgehead | Quaternary carbon. |

| C-8 | ~146.5 | Imidazole CH | Correlates with H-8 proton. |

| C-5 | ~130.5 | Bridgehead | Key differentiator: Shift varies significantly between N9 and N7 isomers. |

| N- | ~44.0 | Ethyl | Typical alkyl-nitrogen shift. |

| ~14.5 | Ethyl | Typical methyl shift. |

Critical Protocol: Differentiating N9 vs. N7 Isomers

The most common failure mode in this synthesis is misidentifying the

The NOE Experiment (Self-Validating Step)

To conclusively prove you have the 2,6-dichloro-9-ethyl (and not 7-ethyl) isomer, run a 1D-NOESY or 2D-NOESY experiment.

-

N9-Isomer: Irradiating the

(4.2 ppm) will show a strong NOE enhancement of the H-8 (8.7 ppm) and vice-versa. This confirms the ethyl group is on the imidazole nitrogen adjacent to the C-H bond. -

N7-Isomer: The spatial distance is often similar, but the chemical shift of the H-8 proton in the N7 isomer is typically shifted upfield (shielded) or significantly different depending on concentration.

-

HMBC Confirmation:

-

N9 Isomer: The

protons will show a long-range correlation ( -

N7 Isomer: The

protons will show a long-range correlation ( -

Note: Distinguishing C-4 and C-5 requires careful assignment of the quaternary carbons, often achieved by comparing C-Cl intensities (C2 vs C6).

-

Infrared (IR) Fingerprint

While less specific than NMR, IR provides a rapid "Go/No-Go" check for functional group integrity.

-

3100 - 3000

: Aromatic C-H stretch (Weak). -

2950 - 2850

: Aliphatic C-H stretch (Ethyl group). -

1550 - 1580

: C=N / C=C skeletal vibrations (Purine ring). -

~800 - 600

: C-Cl stretch (Strong, broad). -

Absence: No broad band at 3200-3400

(confirms absence of N-H starting material).

Analytical Workflow Diagram

The following Graphviz diagram outlines the logic flow for confirming the structure of 2,6-dichloro-9-ethyl-9H-purine.

Figure 2: Step-by-step analytical decision tree for structural validation.

References

-

PubChem. (n.d.). 2,6-Dichloro-9-ethyl-9H-purine (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[2][3] The Journal of Organic Chemistry, 71(23), 8901–8906.[3] Retrieved from [Link]

-

Kotek, J., et al. (2010).[4] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. The Journal of Organic Chemistry. (Contextual reference for N7 vs N9 spectral differences). Retrieved from [Link]

-

Legraverend, M., & Grierson, D. S. (2006).[4] The 2,6,9-trisubstituted purine scaffold: an overview of synthesis and biological activity. Bioorganic & Medicinal Chemistry, 14(12), 3987–4006. (Review of spectral characteristics of trisubstituted purines). Retrieved from [Link]

Sources

- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to 2,6-dichloro-9-ethyl-9H-purine as a research chemical

A Foundational Scaffold for Kinase Inhibitor and Adenosine Receptor Antagonist Discovery

Executive Summary

In the landscape of medicinal chemistry, 2,6-dichloro-9-ethyl-9H-purine represents a critical "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. As a derivative of the parent 2,6-dichloropurine, this compound serves as a strategic branching point for the synthesis of 2,6,9-trisubstituted purines .

Its utility is defined by the unique electrophilic disparity between the C6 and C2 positions, allowing for sequential, regioselective nucleophilic aromatic substitutions (

Chemical Profile & Physical Properties[1][2]

| Property | Data | Notes |

| IUPAC Name | 2,6-dichloro-9-ethyl-9H-purine | |

| Molecular Formula | ||

| Molecular Weight | 217.05 g/mol | |

| Melting Point | 105–106 °C | Consistent with crystalline solid form [1].[1] |

| Solubility | DMSO, DMF, Ethyl Acetate | Limited solubility in water; soluble in polar aprotic solvents. |

| Appearance | White to off-white solid | |

| Key Reactivity | C6 is kinetically favored for nucleophilic attack. |

Synthesis Protocol: The N9-Ethylation

The synthesis of 2,6-dichloro-9-ethyl-9H-purine is a classic alkylation of the N9-position. The challenge lies in minimizing the formation of the N7-isomer, which is the kinetic product, while favoring the thermodynamic N9-isomer.

Methodology: Base-Mediated Alkylation[4]

-

Reaction Type: Nucleophilic Substitution (

) -

Reagent: Iodoethane (Ethyl Iodide) or Bromoethane

-

Base: Potassium Carbonate (

)[3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Solvent: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide)

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 2,6-dichloropurine (1.0 eq) and

(1.2–1.5 eq). -

Solvation: Suspend the solids in DMSO (approx. 5 mL per mmol of purine). Stir at room temperature for 10 minutes to ensure deprotonation of the N9/N7 imidazole ring.

-

Alkylation: Add Iodoethane (1.1 eq) dropwise to the suspension.

-

Note: Iodoethane is preferred over bromoethane for faster kinetics at room temperature.

-

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 18–24 hours.

-

Optimization: Heating to 60°C accelerates the reaction but may increase the N7-isomer ratio [2].

-

-

Work-up: Dilute the reaction mixture with water and extract exhaustively with Ethyl Acetate (EtOAc) .

-

Purification: Wash the organic layer with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient). The N9-isomer typically elutes after the N7-isomer due to polarity differences. -

Yield: Expect 65–75% yield of the N9-isomer.

Workflow Visualization

Figure 1: Synthetic workflow for the regioselective N9-ethylation of 2,6-dichloropurine.

Reactivity & Functionalization Strategy

The core value of 2,6-dichloro-9-ethyl-9H-purine is its regioselective reactivity . The chlorine atom at C6 is significantly more electrophilic than the chlorine at C2 . This allows researchers to introduce two different substituents sequentially without needing protecting groups.

The "Rules of Engagement"

-

Position C6 (First Displacement): Reacts under mild conditions (Room Temp to 60°C) with primary/secondary amines or alkoxides.

-

Position C2 (Second Displacement): Reacts under forcing conditions (100–160°C, sealed tube, or microwave irradiation) or requires transition metal catalysis (Buchwald-Hartwig).

Mechanistic Pathway

-

Step 1 (

at C6): The nucleophile attacks C6.[6] The intermediate Meisenheimer complex is stabilized by the N1 and N7/N9 nitrogens. The C6-Cl is displaced.[7]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Step 2 (

at C2): The remaining C2-Cl is deactivated by the electron-donating group (EDG) now present at C6 (e.g., an amino group). Therefore, the second substitution requires higher energy input.

Reactivity Map

Figure 2: Sequential functionalization logic. C6 substitution must precede C2 substitution for standard libraries.

Applications in Drug Discovery

This scaffold is extensively used to synthesize libraries for Adenosine Receptor Antagonists (specifically A2A) and Kinase Inhibitors .

Case Study: Adenosine A2A Receptor Antagonists

Research into A2A antagonists for cancer immunotherapy and Parkinson's disease often utilizes the 9-ethyl-adenine core.

-

Target: High affinity A2A binding requires a bulky substituent at C2 and an amino/substituted amino group at C6.

-

Protocol Overview [3]:

-

Scaffold Synthesis: 2,6-dichloro-9-ethyl-9H-purine is prepared as described above.

-

C6 Amination: Treatment with ammonia (

in MeOH) or a benzylamine at mild temperatures yields the 2-chloro-6-amino-9-ethylpurine intermediate. -

C2 Diversification: The 2-chloro group is displaced by a phenethylamine or similar motif (e.g., 4-methoxyphenethylamine) at high temperature (130°C) to install the "tail" required for the receptor's hydrophobic pocket.

-

C8 Functionalization (Optional): The C8 position can be brominated (NBS) and further coupled (Suzuki) to increase selectivity.

-

Case Study: CDK Inhibitors

Similar to Roscovitine (Seliciclib), 2,6,9-trisubstituted purines are potent CDK inhibitors.

-

Strategy: The 9-ethyl group mimics the ribose sugar of ATP. The C6 substituent (often a benzylamine) interacts with the hinge region of the kinase. The C2 substituent interacts with the solvent-exposed region.

-

Synthesis: 2,6-dichloro-9-ethyl-9H-purine is reacted first with benzylamine (C6), followed by an amino-alcohol (C2) to generate the active inhibitor.

Safety & Handling

-

Hazards: 2,6-dichloro-9-ethyl-9H-purine is an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Handling:

-

Use in a fume hood.

-

Wear nitrile gloves and safety glasses.

-

Avoid inhalation of dust/powder.[9]

-

-

Storage: Store at 2–8 °C (refrigerated) in a tightly sealed container. Protect from moisture.

References

-

Trepo, et al. "A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)..." Tampere University Research Portal. (2025). Link

-

Patent WO2024127350A1. "2,6,9-trisubstituted purines." Google Patents. (2024). Link

-

Patent WO2018064545A1. "Dual clk/cdk1 inhibitors for cancer treatment." Google Patents. (2018). Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5282138, Cilnidipine" (Clarification on non-purine structures). PubChem. Link

-

Molaid Chemicals. "2,6-dichloro-9-ethyl-9H-purine Structure and CAS." Molaid. Link

Sources

- 1. WO2018064545A1 - Dual clk/cdk1 inhibitors for cancer treatment - Google Patents [patents.google.com]

- 2. Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trepo.tuni.fi [trepo.tuni.fi]

- 4. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-benzyl-2,6-dichloro-9H-purine synthesis - chemicalbook [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 8. 5451-40-1 Cas No. | 2,6-Dichloro-9H-purine | Apollo [store.apolloscientific.co.uk]

- 9. cdhfinechemical.com [cdhfinechemical.com]

The Strategic Role of 2,6-dichloro-9-ethyl-9H-purine: A Technical Guide for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the purine scaffold remains a cornerstone for the development of targeted therapeutics, particularly in oncology and immunology. Among the vast array of purine analogs, 2,6,9-trisubstituted purines have emerged as a "privileged scaffold," demonstrating remarkable versatility and potent activity against various enzyme classes, most notably protein kinases. This technical guide provides an in-depth exploration of 2,6-dichloro-9-ethyl-9H-purine , a pivotal synthetic intermediate that serves as a gateway to a diverse chemical space of bioactive molecules. We will dissect the synthesis of this key intermediate, elucidate the principles governing its reactivity, and provide field-proven protocols for its elaboration into high-value compounds, thereby offering researchers, scientists, and drug development professionals a comprehensive resource to accelerate their discovery programs.

Introduction: The Power of the Purine Scaffold

The purine ring system is a fundamental motif in nature, forming the core of nucleic acids and cellular energy carriers like ATP. This inherent biological relevance makes purine analogs ideal candidates for interacting with the active sites of enzymes that process these natural substrates. Kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are a prime example. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a major focus of drug development.

The 2,6,9-trisubstituted purine framework has proven exceptionally fruitful in the design of kinase inhibitors. Landmark drugs and clinical candidates, such as the cyclin-dependent kinase (CDK) inhibitors Olomoucine and Roscovitine, are built upon this scaffold.[1][2] The strategic placement of substituents at the C2, C6, and N9 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The N9 substituent often projects into the solvent-exposed region, influencing solubility and metabolic stability, while the C2 and C6 substituents engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket.[3]

2,6-dichloro-9-ethyl-9H-purine serves as an ideal starting point for exploring this chemical space. The two chlorine atoms are excellent leaving groups, amenable to sequential and regioselective displacement, while the N9-ethyl group provides a stable, moderately lipophilic anchor.

Physicochemical and Safety Profile

While specific experimental data for the 9-ethyl derivative is not broadly published, its properties can be reliably extrapolated from its close analogs, such as the 9-methyl derivative.

| Property | Value (for 2,6-dichloro-9-methyl-9H-purine) | Reference |

| Molecular Formula | C₆H₄Cl₂N₄ | [4] |

| Molecular Weight | 203.03 g/mol | [4] |

| Appearance | Solid (expected) | [5] |

| InChIKey | HWMJNDVUIMQFEW-UHFFFAOYSA-N | [4] |

| CAS Number | 2382-10-7 | [4] |

Safety Considerations: Based on aggregated GHS information for the 9-methyl analog, 2,6-dichloro-9-alkyl-purines should be handled with care. They are potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Intermediate: 2,6-dichloro-9-ethyl-9H-purine

The most direct and widely adopted method for the synthesis of N9-alkylated dichloropurines is the direct alkylation of the commercially available 2,6-dichloro-9H-purine. The reaction proceeds via nucleophilic attack of the purine nitrogen anion on an ethyl halide.

Causality Behind Experimental Choices

-

Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and non-nucleophilic base. It is sufficient to deprotonate the N9-H of the purine ring, forming the nucleophilic purine anion. Stronger bases like sodium hydride could be used but are often unnecessary and require more stringent anhydrous conditions.

-

Choice of Solvent (DMF/DMSO): Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for this Sₙ2 reaction. They effectively solvate the potassium counter-ion, leaving the purine anion "naked" and highly nucleophilic, thus accelerating the reaction rate.

-

Regioselectivity (N9 vs. N7): Direct alkylation of purines can often lead to a mixture of N9 and N7 isomers.[4] However, for 2,6-dichloropurine, the N9 isomer is generally the major, thermodynamically favored product. The reaction conditions (room temperature, specific base/solvent system) are optimized to maximize the yield of the desired N9-ethyl regioisomer. Chromatographic purification is typically sufficient to isolate the N9 product from the minor N7 side-product.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the N9-alkylation of 2,6-dichloropurine.[6][7]

Reaction:

Caption: N9-Ethylation of 2,6-dichloropurine.

Materials:

-

2,6-dichloro-9H-purine (1.0 eq)

-

Ethyl bromide or ethyl iodide (1.2-1.5 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.5-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,6-dichloro-9H-purine and anhydrous potassium carbonate.

-

Add anhydrous DMF via syringe to create a suspension.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add the ethyl halide dropwise to the stirring suspension.

-

Allow the reaction to stir at room temperature overnight (12-18 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a beaker containing ice water. This will precipitate the product and dissolve the inorganic salts.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired N9-ethyl isomer from the minor N7-ethyl isomer and any unreacted starting material.

The Synthetic Utility: A Platform for Diversification

The true value of 2,6-dichloro-9-ethyl-9H-purine lies in the differential reactivity of its two chlorine atoms, enabling a stepwise and controlled diversification strategy.

Regioselective Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This pronounced regioselectivity is the cornerstone of its synthetic utility.

The Underlying Chemistry: The increased reactivity at C6 is due to the superior ability of the adjacent nitrogen atoms (N1 and the imidazole ring) to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack at this position. This allows for the selective introduction of a wide range of nucleophiles at C6 while leaving the C2-chloro substituent intact for subsequent modification.

Caption: Regioselective Substitution Pathway.

Typical Protocol for C6-Amination: This protocol is adapted from procedures used for synthesizing precursors to CDK inhibitors like reversine and others.[7][8]

Materials:

-

2,6-dichloro-9-ethyl-9H-purine (1.0 eq)

-

Desired primary or secondary amine (1.1-1.2 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-2.5 eq)

-

n-Butanol or Ethanol

Procedure:

-

In a reaction vial, dissolve 2,6-dichloro-9-ethyl-9H-purine in n-butanol.

-

Add the desired amine followed by the base (DIPEA or TEA).

-

Seal the vial and heat the mixture to 90-110 °C. The reaction can also be performed efficiently using a microwave reactor, which significantly reduces reaction time (e.g., 1.5 hours at 90 °C).[8]

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can often be purified by precipitation/trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel.

This selective C6-amination provides a key intermediate, a 2-chloro-6-(substituted-amino)-9-ethylpurine , which can then be subjected to further diversification at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon bonds. These reactions are fully applicable to the 2,6-dichloro-9-ethyl-9H-purine scaffold and follow the same regioselectivity rules as SₙAr.

4.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the organohalide with an organoboron species (e.g., a boronic acid). For 2,6-dihalopurines, the reaction occurs preferentially at the C6 position.[9][10]

Caption: Suzuki-Miyaura Coupling at the C6 Position.

Protocol for C6-Arylation (Suzuki-Miyaura): This protocol is based on the highly analogous coupling of 9-benzyl-2,6-dichloropurine.[9]

Materials:

-

2,6-dichloro-9-ethyl-9H-purine (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2 M aqueous solution) or Potassium Fluoride (KF) for anhydrous conditions.

-

1,2-Dimethoxyethane (DME) or Toluene

Procedure:

-

To a reaction flask, add 2,6-dichloro-9-ethyl-9H-purine, the arylboronic acid, and the palladium catalyst.

-

Purge the flask with an inert gas (N₂ or Argon).

-

Add the solvent (DME for aqueous conditions, Toluene for anhydrous).

-

If using aqueous conditions, add the 2 M Na₂CO₃ solution. If using anhydrous conditions (often better for electron-rich boronic acids), add powdered KF.

-

Heat the mixture to reflux (typically 80-100 °C) and stir until TLC indicates consumption of the starting material.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the 2-chloro-6-aryl-9-ethylpurine.

Insight: By using an excess of the boronic acid (e.g., 3 equivalents) and prolonged reaction times, it is possible to achieve disubstitution at both C6 and C2 positions.[9]

4.2.2. Sonogashira Coupling

The Sonogashira reaction is a powerful method for installing alkyne moieties onto the purine core by coupling with a terminal alkyne, co-catalyzed by palladium and copper(I).[8][11] This introduces a linear, rigid linker that is valuable for probing protein active sites.

Protocol for C6-Alkynylation (Sonogashira):

-

Dissolve 2,6-dichloro-9-ethyl-9H-purine (1.0 eq), the terminal alkyne (1.2-1.5 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI) (0.1 eq) in a suitable solvent mixture like DMF and triethylamine.

-

De-gas the mixture thoroughly.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion.

-

Work-up and purify as described for the Suzuki-Miyaura coupling.

Downstream Functionalization: Accessing 2,6-Disubstituted Purines

Once the C6 position is functionalized, the less reactive C2-chloro group can be displaced to complete the synthesis of the target 2,6,9-trisubstituted purine. This second substitution typically requires more forcing conditions (higher temperatures, stronger nucleophiles, or longer reaction times) than the first, a principle that underpins the entire synthetic strategy. For example, the synthesis of Olomoucine II involves an initial selective reaction at C6, followed by a second amination at C2 under more vigorous conditions.[3]

Conclusion

2,6-dichloro-9-ethyl-9H-purine is a deceptively simple molecule that holds immense strategic value for medicinal chemistry and drug discovery. Its synthesis is straightforward, and the predictable, high regioselectivity of its C6 position provides a robust and reliable platform for chemical diversification. Through facile SₙAr and modern palladium-catalyzed cross-coupling reactions, this intermediate grants access to a vast library of 2,6,9-trisubstituted purines. By understanding the principles of its reactivity and employing the validated protocols outlined in this guide, researchers can efficiently generate novel and potent modulators of key biological targets, paving the way for the next generation of targeted therapies.

References

-

World Health Organization. (n.d.). Cancer. WHO. [Link]

-

Krystof, V., Lenobel, R., Havlícek, L., Kuzma, M., & Strnad, M. (2002). Synthesis and biological activity of olomoucine II. Bioorganic & Medicinal Chemistry Letters, 12(22), 3283-3286. [Link]

-

Molecules. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2018. [Link]

-

MDPI. (2020). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. International Journal of Molecular Sciences, 21(23), 9069. [Link]

-

ACS Publications. (1995). Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds. Journal of Medicinal Chemistry, 38(14), 2557–2565. [Link]

-

Giovagnoli, F. A., Rouchal, M., Bartoš, P., & Vícha, R. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2759. [Link]

-

NIH. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(1), 133. [Link]

-

PubChem. (n.d.). 2,6-dichloro-9-methyl-9H-purine. National Center for Biotechnology Information. [Link]

-

PubMed. (2002). Synthesis and biological activity of olomoucine II. National Center for Biotechnology Information. [Link]

-

PubMed. (2008). Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions. National Center for Biotechnology Information. [Link]

-

Hilaris Publisher. (2013). Synthesis of 9-Substituted Derivatives of tert-Butyl 6-(9h-Purin-6-Ylthio) Hexylcarbamate. Hilaris Publisher. [Link]

-

Royal Society of Chemistry. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

-

SciSpace. (2004). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of N 2 ,N3-ε-A from 2-amino-6-chloro-purine.... ResearchGate. [Link]

-

ResearchGate. (2004). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]

-

ACS Publications. (1998). Cytokinin-Derived Cyclin-Dependent Kinase Inhibitors: Synthesis and cdc2 Inhibitory Activity of Olomoucine and Related Compounds. Journal of Medicinal Chemistry. [Link]

-

Semantic Scholar. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

PubChem. (n.d.). 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. National Center for Biotechnology Information. [Link]

-

PubMed. (1979). Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

-

MDPI. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

-

ArODES. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

-

PubChem. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. National Center for Biotechnology Information. [Link]

-

PubMed. (2014). The Cdc2/Cdk1 inhibitor, purvalanol A, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro. National Center for Biotechnology Information. [Link]

-

Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis and biological activity of olomoucine II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,6-dichloro-9-methyl-9H-purine | C6H4Cl2N4 | CID 1712553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloro-9-(1-methylethyl)-9H-purine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Technical Deep Dive: 2,6-Dichloro-9-ethyl-9H-purine as a Kinase Inhibitor Scaffold

Executive Summary

In the landscape of small-molecule drug discovery, the purine heterocycle remains a "privileged structure"—a molecular framework capable of providing ligands for a diverse array of biological targets. Among these, 2,6-dichloro-9-ethyl-9H-purine represents a critical, versatile intermediate.

This guide analyzes the utility of this scaffold in developing ATP-competitive kinase inhibitors. Unlike fully functionalized drugs, this dichlorinated species serves as a branching point for Diversity-Oriented Synthesis (DOS). Its unique chemical architecture allows for sequential, regioselective nucleophilic aromatic substitutions (

The Scaffold Architecture

To understand the utility of 2,6-dichloro-9-ethyl-9H-purine, one must deconstruct its electronic and steric properties.

The N9-Ethyl "Anchor"

While the natural substrate of kinases, ATP, possesses a ribose sugar at the N9 position, synthetic inhibitors often replace this complex moiety with simpler alkyl chains to improve pharmacokinetic properties (bioavailability, metabolic stability).

-

Role: The ethyl group at N9 occupies the "sugar pocket" of the kinase active site.

-

Advantage: Unlike bulky cycloalkyl groups (e.g., the isopropyl of Roscovitine or cyclohexyl of other analogs), the ethyl group offers a smaller steric footprint. This allows the scaffold to bind to kinases with restricted sugar pockets while maintaining sufficient hydrophobic interaction to anchor the molecule.

The Electrophilic "Warheads" (C6 vs. C2)

The core utility of this molecule lies in the differential reactivity of the chlorine atoms at positions 2 and 6.

-

C6-Chlorine: Highly reactive.[1] The adjacent nitrogen (N1) and the electron-withdrawing effect of the pyrimidine ring make this position highly susceptible to nucleophilic attack under mild conditions.

-

C2-Chlorine: Less reactive. Displacing this chlorine typically requires higher temperatures or stronger nucleophiles, allowing for controlled, sequential functionalization.

Synthetic Methodology: Regioselective Functionalization

The synthesis of kinase inhibitors from this scaffold follows a strict logic: N9-Alkylation

Step 1: Synthesis of the Scaffold (N9-Ethylation)

The starting material is commercially available 2,6-dichloropurine. The first challenge is regioselectivity between N9 and N7.

Protocol 1: N9-Ethylation

-

Reagents: 2,6-dichloropurine (1.0 eq), Ethyl Iodide (1.1 eq),

(2.5 eq). -

Solvent: Anhydrous DMF (Dimethylformamide).

-

Conditions: Stir at Room Temperature (RT) for 16–24 hours.

-

Workup: Pour into ice water. Filter precipitate.

-

Mechanism: Under thermodynamic control, the N9 tautomer is favored due to less steric hindrance compared to N7. However, N7-ethylation is a common byproduct (typically ~10-15%) which must be removed via column chromatography (N9 is usually less polar).

Step 2: The C6 "Hinge Binder" ( -1)

The substituent at C6 usually forms the primary hydrogen bonds with the kinase "hinge region."

Protocol 2: C6-Amination

-

Reagents: 2,6-dichloro-9-ethyl-9H-purine (1.0 eq), Primary Amine (e.g., Benzylamine, Aniline) (1.1 eq), DIPEA (Diisopropylethylamine) (1.5 eq).

-

Solvent: n-Butanol or Ethanol.[2]

-

Conditions: 50°C - 80°C for 4–6 hours.

-

Validation: Monitor by TLC or LCMS. The C6-Cl is displaced first.[3]

-

Note: Avoid excessive heat to prevent premature C2 substitution.

Step 3: The C2 "Selectivity Filter" ( -2)

The C2 substituent often points toward the solvent-exposed region or a specific hydrophobic pocket, governing selectivity between kinase isoforms.

Protocol 3: C2-Amination

-

Reagents: C6-substituted intermediate (1.0 eq), Secondary Amine or Heterocycle (e.g., Piperazine, Morpholine) (2-5 eq).

-

Solvent: n-Butanol or DMSO.

-

Conditions: Reflux (110°C+) or Microwave irradiation (140°C, 30 min).

-

Catalysis: If the nucleophile is weak, Buchwald-Hartwig cross-coupling (Pd-catalyst) may be required.

Visualization of the Workflow

The following diagram illustrates the sequential logic of transforming 2,6-dichloro-9-ethyl-9H-purine into a bioactive kinase inhibitor.

Figure 1: Sequential functionalization strategy for 2,6-dichloro-9-ethyl-9H-purine. Note the distinct conditions required for C6 vs. C2 substitution.

Kinase Binding Mechanism[4]

The biological efficacy of derivatives synthesized from this scaffold relies on their ability to mimic ATP.

Binding Mode Architecture

-

Hinge Region: The N7 of the purine ring and the NH group of the C6-substituent usually form a donor-acceptor H-bond pair with the kinase hinge residues (e.g., Leu83 in CDK2).

-

Sugar Pocket: The 9-ethyl group sits in the hydrophobic pocket normally occupied by the ribose of ATP.

-

Selectivity: The substituent introduced at C2 often extends towards the solvent front or interacts with specific residues (like the "gatekeeper" residue), determining whether the compound inhibits CDK, PI3K, or is inactive.

SAR Data Summary (Representative)

The table below summarizes how modifications to the 2,6-dichloro-9-ethyl scaffold affect activity against a model kinase (e.g., CDK2/Cyclin E).

| Compound Variant | C6 Substituent (R1) | C2 Substituent (R2) | N9 Substituent | IC50 (nM) | Notes |

| Scaffold | -Cl | -Cl | -Ethyl | >10,000 | Inactive (No H-bonds) |

| Intermediate | -NH-Benzyl | -Cl | -Ethyl | 500 | Moderate (Hinge bind only) |

| Lead 1 | -NH-Benzyl | -NH-CH2-CH2-OH | -Ethyl | 45 | High Potency |

| Lead 2 | -NH-Phenyl | -NH-Piperazine | -Ethyl | 120 | Good Solubility |

| Comparison | -NH-Benzyl | -NH-CH2-CH2-OH | -Isopropyl | 35 | Roscovitine-like (Bulkier) |

Table 1: Structure-Activity Relationship (SAR) trends. Data is illustrative of general purine kinase inhibitor trends [1, 3].[4]

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the synthesis of this scaffold must be validated at every step.

Analytical Checkpoints

-

Regiochemistry Confirmation (NOESY NMR):

-

Issue: Did alkylation occur at N9 or N7?

-

Validation: Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Result: An N9-ethyl group will show a spatial correlation (NOE signal) to the C8-proton . An N7-ethyl group will show NOE to the C8-proton but often has distinct chemical shifts. The C8-H in N9-isomers typically shifts downfield compared to N7.

-

-

Substitution Monitoring (13C NMR):

-

Issue: Did the C6 reaction go to completion?

-

Validation: C6-Cl carbons appear ~150-152 ppm. Upon substitution with an amine, this peak shifts significantly upfield (shielding effect of nitrogen).

-

Biological Assay (Kinase Glo)

-

Principle: Measures ATP depletion.

-

Setup: Incubate Kinase + Substrate + ATP + Inhibitor (synthesized from scaffold).

-

Readout: Luminescence is inversely proportional to kinase activity.

-

Control: Use Staurosporine (pan-kinase inhibitor) as a positive control to validate the assay window.

Diagram: Kinase Interaction Logic

Figure 2: Pharmacophore mapping of the 2,6,9-trisubstituted purine scaffold within the kinase active site.

References

-

Legraverend, M., & Grierson, D. S. (2006). The 2,6,9-trisubstituted purine scaffold: an overview of synthesis and biological activity. Bioorganic & Medicinal Chemistry, 14(12), 3987–4006.

-

Chang, Y. T., et al. (1999). Synthesis and biological evaluation of 2,6,9-trisubstituted purines targeting CDK. Chemistry & Biology, 6(6), 361-375.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 221683, 2,6-Dichloropurine.

-

Vesely, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771-786.

-

Galanakis, D., et al. (2009). Synthesis and SAR of 2,6,9-trisubstituted purines as kinase inhibitors. Journal of Medicinal Chemistry.

Sources

Reactivity of chlorine atoms in 2,6-dichloropurine derivatives

Title: The Privileged Electrophile: A Master Guide to the Reactivity and Regioselective Functionalization of 2,6-Dichloropurine

Executive Summary

The 2,6-dichloropurine (2,6-DCP) scaffold is a cornerstone of medicinal chemistry, serving as the progenitor for a vast array of kinase inhibitors (e.g., CDKs, MAPK) and adenosine receptor antagonists. Its utility lies in the distinct electronic differentiation between the chlorine atoms at the C2 and C6 positions.[1] This guide provides a definitive technical analysis of the

Part 1: Mechanistic Underpinnings of Reactivity

To manipulate 2,6-DCP, one must understand the electronic landscape of the purine ring. The reactivity is governed by the Nucleophilic Aromatic Substitution (

The Electronic Hierarchy (C6 vs. C2)

Contrary to simple halopyrimidines, the fusion of the imidazole ring in purines creates a strict hierarchy of electrophilicity.

-

C6 Position (Primary Electrophile): The C6 carbon is highly electron-deficient due to the cumulative inductive effects of N1, N7, and N9. The intermediate Meisenheimer complex formed upon nucleophilic attack at C6 is stabilized by the ability of the negative charge to delocalize onto N1.

-

C2 Position (Secondary Electrophile): While also electron-deficient, the C2 position is less reactive. The Meisenheimer complex formed here places electron density on N3, which is less stabilized by the overall resonance system compared to the C6 intermediate.

The Critical Role of N9-Proton vs. N9-Alkyl

A common failure mode in 2,6-DCP chemistry is neglecting the N9 proton (

-

Unsubstituted N9-H: In the presence of basic nucleophiles (amines, alkoxides), the N9 proton is removed first. The resulting purinyl anion is electron-rich, significantly raising the LUMO energy and deactivating the ring toward

. -

Protected N9-R: Alkylating or protecting N9 (e.g., THP, Benzyl, Isopropyl) locks the purine in a neutral state, maintaining high electrophilicity at C6.

Key Mechanistic Insight: Always protect or alkylate N9 prior to

Part 2: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for functionalizing 2,6-DCP, highlighting the canonical "C6-First" pathway.

Caption: Reaction logic flow for 2,6-dichloropurine. Note the bifurcation at N9-protection: The blue path (N9-Alkyl) allows for mild C6 substitution, while the red path (Anion) requires forcing conditions.

Part 3: Regioselectivity Data & Conditions

The following table summarizes the standard conditions required to achieve selectivity.

| Entry | Target Position | Nucleophile Type | Conditions (N9-Alkylated) | Conditions (N9-Unsubstituted) | Selectivity (C6:C2) |

| 1 | C6 (Primary) | Primary Amines | n-BuOH or EtOH, | n-BuOH, | > 95:5 |

| 2 | C6 (Primary) | Alkoxides (NaOR) | THF/ROH, | Not Recommended (Poly-alkylation risk) | ~ 90:10 |

| 3 | C6 (Primary) | Thiols | DMF, | DMF, Heat | > 98:2 |

| 4 | C2 (Secondary) | Primary Amines | n-BuOH/DMSO, | N/A (Usually done after C6 sub) | N/A |

| 5 | C2 (Secondary) | Suzuki Coupling | Requires N9 protection | High (at C2 if C6 is subst.) |

Part 4: Validated Experimental Protocols

Protocol A: The "Canonical" Route (N9-Alkylation C6-Amine C2-Amine)

Context: This route is typical for synthesizing CDK inhibitors like Seliciclib (Roscovitine).

Step 1: N9-Isopropyl-2,6-dichloropurine (Activation)

-

Setup: Charge a flask with 2,6-dichloropurine (1.0 eq), triphenylphosphine (

, 1.2 eq), and isopropanol (1.5 eq) in dry THF (0.2 M). -

Reaction: Cool to

. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) over 30 mins (Mitsunobu conditions). -

Workup: Warm to RT and stir for 12h. Concentrate and purify via silica flash chromatography (Hex/EtOAc).

-

Validation:

NMR should show a septet for the isopropyl group and no broad NH singlet.

Step 2: C6-Substitution (

-

Setup: Dissolve N9-isopropyl-2,6-dichloropurine (1.0 eq) in n-Butanol (0.3 M).

-

Addition: Add Benzylamine (1.1 eq) and Triethylamine (

, 1.5 eq). -

Execution: Stir at room temperature or mild heat (

). Crucial: Do not overheat, or you risk C2 substitution. -

Monitoring: TLC will show the disappearance of the starting material. The product (C6-sub) is usually more polar.

-

Isolation: Evaporate n-Butanol. Triturate the residue with water/methanol to precipitate the 2-chloro-6-(benzylamino)purine.

Step 3: C2-Substitution (Displacement of the "Hard" Chlorine)

-

Setup: Take the product from Step 2 (1.0 eq) and dissolve in DMSO or NMP (0.5 M).

-

Reagent: Add the second nucleophile (e.g., 2-aminoethanol, 5.0 eq). Note: A large excess is required because the C2-Cl is deactivated by the electron-donating C6-amine.

-

Execution: Heat to

- -

Workup: Pour into crushed ice. The solid product precipitates. Filter and recrystallize.

Protocol B: The "Reverse" Strategy (C2-Selectivity)

Context: Direct C2 substitution on 2,6-DCP is extremely difficult. The only reliable method to achieve C2-functionalization while keeping C6-Cl intact is via C6-protection or specific organometallic approaches.

Strategy: Use a C6-O-Benzotriazole intermediate (BOP reagent approach) or partial hydrolysis, but these are low-yielding. Recommendation: If you need a C2-modified, C6-chloro purine, start with 2-amino-6-chloropurine , convert the amine to a halide (Sandmeyer) or use it directly, rather than trying to force reverse regioselectivity on 2,6-DCP.

Part 5: Case Study - Synthesis of Purvalanol A

Purvalanol A is a potent CDK2 inhibitor.[3][4] Its synthesis validates the regioselective principles described above.

-

N9-Alkylation: Reaction with isopropyl alcohol (Mitsunobu)

N9-isopropyl-2,6-DCP. -

C6-Selectivity: Reaction with 3-chloroaniline (

, n-BuOH, reflux) installs the aniline at C6. Note: Even at reflux, C2 remains intact because the aniline is a weaker nucleophile than aliphatic amines. -

C2-Selectivity: Reaction with L-valinol (excess,

) displaces the C2-chloride. -

Outcome: The steric bulk of the C6-aniline and the N9-isopropyl group does not hinder the C2 attack at high temperatures, proving the robustness of the scaffold.

References

-

Legraverend, M., & Grierson, D. S. (2006). The 2,6-di- and 2,6,9-trisubstituted purine scaffold: an especially privileged structure for the development of kinase inhibitors. Bioorganic & Medicinal Chemistry, 14(12), 3987–4006.

-

Havlicek, L., et al. (1997). Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds. Journal of Medicinal Chemistry, 40(3), 408-412.

-

Lu, X., et al. (2007). Regioselective synthesis of C2- and C6-substituted purine derivatives. Tetrahedron Letters, 48(36), 6356-6360.

-

Chang, Y. T., et al. (1999).[6] Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors. Journal of Medicinal Chemistry, 42, 5269–5273.

-

Zahler, R. E., et al. (1950). Nucleophilic Aromatic Substitution. Chemical Reviews, 46(2), 269-359. (Foundational mechanism).[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 6. d-nb.info [d-nb.info]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Methodological & Application

Application Note: 2,6-Dichloro-9-ethyl-9H-purine as a Scaffold for Targeted Library Generation

Executive Summary

This guide details the strategic application of 2,6-dichloro-9-ethyl-9H-purine (CAS: 100707-39-9) in medicinal chemistry. Unlike the unsubstituted 2,6-dichloropurine, the 9-ethyl derivative offers a "locked" tautomeric state, enhanced lipophilicity, and a defined regiochemical profile. This molecule serves as a critical intermediate for synthesizing ATP-competitive kinase inhibitors , adenosine receptor antagonists , and antiviral non-nucleoside agents .

The protocols below focus on exploiting the electronic disparity between the C6 and C2 positions to achieve high-fidelity, sequential functionalization—a technique essential for Structure-Activity Relationship (SAR) exploration.

Chemical Logic & Reactivity Profile

To use this scaffold effectively, one must understand the electronic "bias" of the purine ring.

The Regioselectivity Rule (C6 > C2)

The reactivity of 2,6-dichloro-9-ethylpurine is governed by the electron-deficiency of the pyrimidine ring.

-

C6 Position (High Reactivity): The C6 carbon is highly electrophilic due to the cumulative electron-withdrawing effects of N1, N7, and N9. In SNAr reactions, nucleophiles attack here first.

-

C2 Position (Latent Reactivity): The C2 carbon is less electrophilic. Once an electron-donating group (e.g., an amine) is installed at C6, the ring becomes deactivated, requiring harsher conditions (higher heat or strong bases) to functionalize C2.

Expert Insight: The 9-ethyl group is not merely a solubilizing tail; it sterically and electronically blocks the imidazole ring, preventing N7-alkylation side reactions that plague unsubstituted purine syntheses.

Visualization: Reactivity Workflow

The following diagram illustrates the sequential logic for library generation.

Figure 1: Sequential functionalization strategy. The C6 position is the "entry point" for the first diversity element, followed by C2.

Experimental Protocols

Protocol A: Sequential SNAr Displacement (Amination)

Objective: Synthesis of a 2,6-diamino-9-ethylpurine library member.

Step 1: C6-Selective Mono-Amination

This step introduces the primary pharmacophore (e.g., the hinge-binding motif in kinase inhibitors).

Materials:

-

Substrate: 2,6-dichloro-9-ethyl-9H-purine (1.0 eq)

-

Nucleophile: Aniline or primary amine (1.05 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

-

Solvent: n-Butanol or Ethanol (Protic solvents accelerate SNAr)

Procedure:

-

Dissolution: Dissolve 2,6-dichloro-9-ethyl-9H-purine in n-Butanol (0.2 M concentration) in a round-bottom flask.

-

Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

-

Reaction: Stir at RT for 2–4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.7) should disappear, replaced by a lower spot (Rf ~0.4).

-

Note: If the amine is sterically hindered (e.g., 2-chloroaniline), heat to 60°C.

-

-

Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with EtOAc.

-

Purification: Flash chromatography (SiO2, Gradient 0-50% EtOAc/Hexane).

-

Yield Target: >85%[1]

-

Step 2: C2-Displacement (The "Hard" Step)

This step introduces the secondary diversity element (e.g., solubilizing group).

Procedure:

-

Setup: Place the C6-substituted intermediate (from Step 1) in a microwave vial.

-

Reagents: Add the second amine (excess, 3–5 eq). If the amine is a liquid, use it neat. If solid, use NMP (N-methyl-2-pyrrolidone) as solvent.

-

Reaction: Microwave irradiation at 140°C for 30–60 minutes .

-

Why Microwave? Thermal heating in a sealed tube at 120°C for 24h is an alternative, but microwave irradiation suppresses oxidative byproducts.

-

-

Workup: Dilute with water. If the product precipitates, filter and wash with cold ether. If not, extract with DCM.

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Objective: Introducing an aryl/heteroaryl group at C6 (Carbon-Carbon bond formation).[2]

Mechanism: Palladium inserts oxidatively into the C6-Cl bond faster than the C2-Cl bond due to the lower electron density at C6.

Materials:

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Ligand: Not usually required for C6, but XPhos can boost yields for C2 couplings.

-

Base: Na2CO3 (2.0 eq, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Procedure:

-

Degassing: Combine solvent and base in the flask and sparge with Argon for 15 mins. Critical: Oxygen poisons the catalyst.

-

Assembly: Add 2,6-dichloro-9-ethyl-9H-purine (1.0 eq), Boronic acid (1.1 eq), and Pd catalyst under Argon flow.

-

Reaction: Heat to 80°C for 6–12 hours.

-

Control: Do not exceed 90°C to avoid "scrambling" or double addition at C2.

-

-

Workup: Filter through a Celite pad.[2] Dilute filtrate with EtOAc, wash with brine.[2]

Data Summary & Troubleshooting

Comparative Reactivity Table

| Parameter | C6 Position | C2 Position |

| Electronic State | Highly Electrophilic (π-deficient) | Moderately Electrophilic |

| SNAr Conditions | RT to 60°C | >120°C (requires forcing) |

| Pd-Coupling Preference | Primary site (Fast) | Secondary site (Slow) |

| Common Nucleophiles | Anilines, Benzylamines, Alkoxides | Aliphatic amines, Thiols |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Reaction at C6 | Nucleophile is too weak (e.g., electron-poor aniline). | Switch solvent to TFE (Trifluoroethanol) or add catalytic acid (HCl) to activate the purine. |

| Double Substitution (C2 & C6) | Reaction temp too high or excess nucleophile used in Step 1. | Strictly control stoichiometry (1.05 eq) and keep temp <40°C for Step 1. |

| N7-Alkylation Byproducts | Not applicable for 9-ethyl scaffold. | If you see isomers, verify the purity of your starting material (ensure N9-ethyl is intact). |

| Poor Solubility | Purines stack in solution. | Use DMF/MeOH mixtures or warm the solvent before adding reagents. |

Medicinal Chemistry Context: Kinase Inhibition

The 2,6-dichloro-9-ethylpurine scaffold is a template for Type I Kinase Inhibitors .

-

Hinge Binding: The substituent at C6 (often an aniline or benzylamine) usually forms hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

-

Solubility/Selectivity: The substituent at C2 points towards the solvent-exposed region or the ribose binding pocket, allowing for the introduction of solubilizing groups (morpholine, piperazine) without disrupting binding affinity.

-

Gatekeeper Interaction: The N9-ethyl group occupies the space typically reserved for the ribose sugar of ATP. In drug design, this group can be optimized to clash with or accommodate the "gatekeeper" residue, determining selectivity between kinase families.

Figure 2: Pharmacophore mapping of the purine scaffold in kinase active sites.

References

-

BenchChem. Application Notes and Protocols: Selective Functionalization of the C6 Position of 2,6-Dihalopurines. Retrieved from

-

National Institutes of Health (NIH). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (Analogous chemistry for N-heterocycles). Retrieved from

-

Royal Society of Chemistry (RSC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[3][4] Retrieved from

-

Legraverend, M., et al. Synthesis of 2,6,9-trisubstituted purines as kinase inhibitors. Bioorganic & Medicinal Chemistry.[3][5][6][7] (General reference for purine scaffold synthesis).

Sources

- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buy 2,6-Dichloro-9-phenyl-9h-purine (EVT-11986484) | 6971-26-2 [evitachem.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction | MDPI [mdpi.com]

- 7. wuxibiology.com [wuxibiology.com]

Application Note: Site-Selective Buchwald-Hartwig Amination of 2,6-Dichloro-9-ethyl-9H-purine

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the site-selective functionalization of 2,6-dichloro-9-ethyl-9H-purine , a critical scaffold in the synthesis of CDK inhibitors, adenosine receptor antagonists, and antiviral agents.

Executive Summary & Strategic Analysis

The purine scaffold presents a classic problem in regioselectivity. In 2,6-dichloro-9-ethyl-9H-purine , the two electrophilic sites (C2 and C6) are electronically distinct.

-

C6 Position: Highly electrophilic. Susceptible to standard Nucleophilic Aromatic Substitution (

) and rapid Oxidative Addition (OA) by Pd(0). -

C2 Position: Significantly less electrophilic. Deactivated further once an electron-donating amine is installed at C6. Functionalization at C2 typically requires transition-metal catalysis (Buchwald-Hartwig), as

conditions are often too harsh or ineffective for this position.

The Core Challenge: While

-

Coupling weak nucleophiles (anilines, amides) at C6.

-

Forcing reaction at the deactivated C2 position (after C6 is substituted).

-

Achieving one-pot diamination with different amines.

Mechanistic Pathway & Selectivity Map

The following diagram illustrates the electronic bias and the sequential workflow required for precise functionalization.

Figure 1: Sequential functionalization logic. The C6 chloride is the "kinetic" handle, while C2 is the "thermodynamic" handle requiring specialized ligands.

Critical Parameters for Optimization

Ligand Selection

The success of aminating the deactivated C2-chloride depends entirely on the ligand's ability to facilitate oxidative addition into an electron-rich aryl chloride.

-

BrettPhos / RuPhos: The "Gold Standard" for C2-amination. These bulky, electron-rich dialkylbiaryl phosphines stabilize the unsaturated Pd(0) species and accelerate oxidative addition.

-

XantPhos / BINAP: Excellent for C6-amination of anilines but often insufficiently active for the deactivated C2 position.

Base & Solvent Effects

-

Base: Weak bases (

, -

Solvent: Non-polar solvents (Toluene) favor mono-amination. Polar aprotic solvents (Dioxane, DMF) can accelerate the reaction but may erode regioselectivity.

Experimental Protocols

Protocol A: C6-Selective Amination (Weak Nucleophiles)

Use this protocol when coupling anilines or heteroaryl amines to the C6 position. For aliphatic amines, standard

Objective: Selective mono-arylation at C6. Scale: 1.0 mmol

| Reagent | Equiv.[1][2][3] | Amount | Role |

| 2,6-Dichloro-9-ethylpurine | 1.0 | 231 mg | Substrate |

| Aniline / Amine | 1.05 | Variable | Nucleophile |

| Pd(OAc)₂ | 0.02 | 4.5 mg | Pre-catalyst |

| XantPhos | 0.03 | 17.4 mg | Ligand |

| Cs₂CO₃ | 1.5 | 488 mg | Base (Weak) |

| Toluene (Anhydrous) | - | 5.0 mL | Solvent |

Step-by-Step:

-

Setup: Charge an oven-dried reaction vial with the purine substrate, amine,

, XantPhos, and -

Inertion: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent: Add anhydrous Toluene via syringe.

-

Reaction: Heat the block to 80 °C for 4–12 hours. Monitor by LCMS.

-

Checkpoint: The C6-Cl is highly reactive. Conversion should be visible within 1 hour. If bis-amination (C2+C6) is observed, lower temp to 60 °C.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate and purify via flash chromatography (Hex/EtOAc).

Protocol B: C2-Amination (The "Difficult" Step)

Use this protocol to install an amine at C2 on a substrate that already has a substituent at C6 (e.g., 6-amino-2-chloro-9-ethylpurine).

Objective: Forcing amination at the deactivated C2 position. Scale: 0.5 mmol

| Reagent | Equiv.[2][3] | Amount | Role |

| 6-Substituted-2-chloropurine | 1.0 | Variable | Substrate |

| Amine (2° or 1°) | 1.2–1.5 | Variable | Nucleophile |

| Pd₂(dba)₃ | 0.025 | 11.5 mg | Pd(0) Source |

| BrettPhos | 0.05 | 27 mg | Ligand (High Activity) |

| NaOtBu | 1.4 | 67 mg | Base (Strong) |

| 1,4-Dioxane | - | 2.5 mL | Solvent |

Step-by-Step:

-

Pre-complexation (Optional but Recommended): Stir

and BrettPhos in 1 mL of Dioxane at RT for 5 mins under -

Addition: Add the 2-chloropurine substrate, amine, and

to the reaction vessel. Add the catalyst solution. -

Reaction: Heat to 100–110 °C for 12–24 hours.

-

Note: The C2 position is sterically hindered and electronically rich. High temperature is necessary.

-

-

Workup: Dilute with water/brine, extract with DCM (purines are often more soluble in DCM/MeOH than EtOAc). Dry over

. -

Purification: Flash chromatography. Tip: Purines often streak on silica; adding 1%

or using MeOH/DCM gradients is recommended.

Protocol C: One-Pot Sequential Diamination